(Z)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine
Description
Properties
IUPAC Name |
(NZ)-N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5-6(3-7-10)4-9(2)8-5/h3-4,10H,1-2H3/b7-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZUWXGVBWUBHZ-CLTKARDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=N\O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a distinct structure characterized by a pyrazole ring and a hydroxymethanimine functional group. Its molecular formula is and it features a unique arrangement that may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Several studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, related compounds have been reported to modulate autophagy and affect mTORC1 activity, leading to increased apoptosis in cancer cells .
- Antimicrobial Properties : Pyrazole derivatives have been tested for their antimicrobial efficacy against various pathogens. The presence of the hydroxymethanimine group may enhance these properties through specific interactions with microbial enzymes .
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazole derivatives:
- Anticancer Efficacy : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives demonstrated significant antiproliferative effects in pancreatic cancer cell lines, with IC50 values in the submicromolar range. These compounds reduced mTORC1 activity and promoted autophagy, suggesting a novel mechanism for anticancer action .
- Synthesis and Evaluation : A recent investigation synthesized novel pyrazole derivatives and evaluated their cytotoxicity against liver and lung carcinoma cell lines. One derivative exhibited potent activity (IC50 values of 5.35 μM and 8.74 μM) compared to standard chemotherapeutics like Cisplatin .
Comparative Biological Activity Table
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique pyrazole ring structure, which contributes to its reactivity and interaction with biological systems. Its molecular formula is , and it features both hydroxymethanimine and pyrazole functionalities. The crystal structure reveals significant intramolecular interactions that stabilize the molecule, making it a potential candidate for various applications in synthesis and biological activity .
Organic Synthesis
(Z)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine has been utilized in organic synthesis as a building block for more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing various derivatives. The compound's β-keto-enol functionality allows it to participate in condensation reactions, leading to the formation of larger heterocyclic compounds .
Medicinal Chemistry
The compound exhibits potential pharmacological properties due to its structural features. Research indicates that derivatives of pyrazole compounds often display anti-inflammatory, analgesic, and antipyretic activities. Studies have shown that this compound can act as a ligand in biological systems, potentially interacting with specific receptors or enzymes .
Coordination Chemistry
The molecule's ability to act as a bidentate or tridentate ligand opens avenues in coordination chemistry. It can form stable complexes with transition metals, which are essential in catalysis and materials science. The intramolecular hydrogen bonding observed in its structure enhances the stability of these metal complexes .
Case Study 1: Synthesis of Pyrazole Derivatives
A study demonstrated the synthesis of various pyrazole derivatives using this compound as a precursor. The reaction conditions were optimized to yield high purity products, which were then evaluated for their biological activity against specific cancer cell lines. Results indicated promising cytotoxic effects, suggesting further investigation into their therapeutic potential .
Case Study 2: Coordination Complexes with Transition Metals
Another research effort focused on the coordination chemistry of this compound with palladium(II) ions. The resulting complexes were characterized using X-ray crystallography and showed enhanced catalytic activity in cross-coupling reactions compared to traditional catalysts. This highlights the compound's utility in developing more efficient catalytic systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (Z)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine with structurally related hydroxymethanimine derivatives, focusing on molecular geometry, electronic properties, and functional roles.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: The 1,3-dimethyl-pyrazole substituent in the target compound enhances steric hindrance compared to the furan-2-yl group in (E)-1-(furan-2-yl)-N-hydroxymethanimine. This may reduce its coordination flexibility with metals but improve thermal stability .
Electronic Properties :
- Pyrazole rings are stronger electron-withdrawing groups than furans, which could alter the electron density at the imine nitrogen, influencing ligand-metal bond strength in coordination complexes.
Functional Roles: Unlike 6-amino-1,3-dimethyl-pyrimidinedione (a pharmaceutical intermediate), the target compound lacks a heterocyclic amine, limiting its direct bioactivity but making it suitable for non-biological applications like catalysis . The absence of a nitro group (cf.
Table 2: Hypothetical Physicochemical Data*
Research Implications and Limitations
While direct studies on This compound are scarce, its structural analogs provide a foundation for understanding its behavior. The use of SHELX software in refining similar compounds highlights the importance of crystallographic tools in elucidating isomer-specific properties . Future research should prioritize experimental validation of its coordination chemistry and stability under varying conditions.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | Ethanol/DMF | |
| Temperature | 60–80°C (reflux) | |
| Catalyst | p-TsOH or NaHCO₃ | |
| Purification Method | Column chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
